4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile
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Overview
Description
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H11NOS It is known for its unique structure, which includes a thiochromen ring fused with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile typically involves the reaction of 4-oxothiochromen-3-ylmethyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s thiochromen ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the thiochromen ring.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Contains a pyrazole ring instead of a thiochromen ring.
Uniqueness
4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is unique due to its thiochromen ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79530-08-8 |
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Molecular Formula |
C17H11NOS |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-[(4-oxothiochromen-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-8,11H,9H2 |
InChI Key |
SVIQXWSMQSDYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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